Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate
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Overview
Description
Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO3. It is a derivative of benzoic acid, featuring bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate typically involves the bromination of ethyl 3-ethoxy-6-fluorobenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding ethyl 3-ethoxy-6-fluorobenzoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Reduction: Ethyl 3-ethoxy-6-fluorobenzoate.
Oxidation: Ethyl 2-bromo-3-carboxy-6-fluorobenzoate or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, such as cancer or neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-ethoxy-6-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethoxy and fluorine groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-bromo-3-ethoxy-6-fluorobenzoate can be compared with other similar compounds such as:
- Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate
- Ethyl 2-bromo-6-fluorobenzoate
- Ethyl 3-ethoxy-6-fluorobenzoate
Uniqueness
The unique combination of bromine, ethoxy, and fluorine substituents on the benzene ring of this compound imparts distinct chemical and physical properties. These properties include enhanced reactivity in nucleophilic substitution reactions and specific binding interactions in biological systems, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H12BrFO3 |
---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
ethyl 2-bromo-3-ethoxy-6-fluorobenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-3-15-8-6-5-7(13)9(10(8)12)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
LDNDUQVABNOHAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)OCC)Br |
Origin of Product |
United States |
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